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Compound of Interest

Compound Name:
3-(2,6-Dimethylphenoxy)propanoic

acid

CAS No.: 22383-95-5

Cat. No.: B3381292

Get Quote

Part 1: Chemical Profile & Technical Significance[1]
Compound Identity:

IUPAC Name: 3-(2,6-Dimethylphenoxy)propanoic acid

CAS Number: 22383-95-5

Molecular Formula: C₁₁H₁₄O₃[1]

Molecular Weight: 194.23 g/mol [1][2]

SMILES: CC1=C(OCCC(=O)O)C(C)=CC=C1[1][3]

Scientific Context: 3-(2,6-Dimethylphenoxy)propanoic acid is a specialized phenoxy-acid

derivative serving as a critical pharmacophore in medicinal chemistry. Structurally, it consists of
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a 2,6-dimethylphenol core ether-linked to a propanoic acid tail. This scaffold is significant for

two primary reasons:

Metabolic Modulation: It shares structural homology with fibrates and PPAR (Peroxisome

Proliferator-Activated Receptor) agonists, making it a valuable probe for exploring lipid

metabolism pathways.

Bioisosterism: The 2,6-dimethyl substitution pattern provides steric hindrance that can

metabolically stabilize the ether linkage against cytochrome P450 oxidative dealkylation, a

common liability in drug design.

Part 2: Safety & Handling Protocol (Risk
Management)
Hazard Classification (GHS):

Signal Word:WARNING

H315: Causes skin irritation.[4][5]

H319: Causes serious eye irritation.[4][6]

H335: May cause respiratory irritation.[4][5][7][8]

Storage & Stability:

Temperature: Store at Room Temperature (20–25°C). While many organic acids are stable,

the low melting point (47–48°C) requires protection from heat sources to prevent caking or

partial melting.

Atmosphere: Hygroscopic potential is low, but storage in a desiccator is recommended to

maintain stoichiometry for precise weighing.

Incompatibility: Strong oxidizing agents and strong bases.

Protocol 1: Safe Handling Decision Tree

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.fishersci.com/store/msds?partNumber=AAL1285830&productDescription=3-HYDRXY-22-DIMETHLPR+97+250G&vendorId=VN00024248&countryCode=US&language=en
https://haz-map.com/Agents/3442
https://www.fishersci.com/store/msds?partNumber=AAL1285830&productDescription=3-HYDRXY-22-DIMETHLPR+97+250G&vendorId=VN00024248&countryCode=US&language=en
https://www.sigmaaldrich.com/JP/ja/sds/aldrich/775827
https://www.fishersci.com/store/msds?partNumber=AAL1285830&productDescription=3-HYDRXY-22-DIMETHLPR+97+250G&vendorId=VN00024248&countryCode=US&language=en
https://haz-map.com/Agents/3442
https://sds.metasci.ca/rails/active_storage/disk/eyJfcmFpbHMiOnsiZGF0YSI6eyJrZXkiOiJrZzB6YmJ3bjE2YzBpMjBuM240OW5yank0ZzMzIiwiZGlzcG9zaXRpb24iOiJpbmxpbmU7IGZpbGVuYW1lPVwiTWV0YVNjaV9NU0lZMzIyMl8yMjA4NC04OS01XzMtJTI4Mi1NZXRoeWxwaGVueWwlMjlwcm9wYW5vaWNfYWNpZC5wZGZcIjsgZmlsZW5hbWUqPVVURi04JydNZXRhU2NpX01TSVkzMjIyXzIyMDg0LTg5LTVfMy0lMjgyLU1ldGh5bHBoZW55bCUyOXByb3Bhbm9pY19hY2lkLnBkZiIsImNvbnRlbnRfdHlwZSI6ImFwcGxpY2F0aW9uL3BkZiIsInNlcnZpY2VfbmFtZSI6ImxvY2FsIn0sInB1ciI6ImJsb2Jfa2V5In19--ab476a95f6bdcfe235257d9d982a5ff410f8d1d2/MetaSci_MSIY3222_22084-89-5_3-(2-Methylphenyl)propanoic_acid.pdf
https://www.dcfinechemicals.com/catalogo/Hojas%20de%20seguridad%20(EN)/110910-SDS-EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3381292?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Handling 3-(2,6-Dimethylphenoxy)propanoic acid

Step 1: Don PPE
(Nitrile Gloves, Safety Glasses, Lab Coat)

Check Physical State
(Powder vs. Melted)

Weighing Procedure
Use Analytical Balance in Fume Hood

SolidCaked (Gentle Crush)

Spill Event?

Neutralize with NaHCO3
Wipe with Ethanol

Yes

Proceed to Solubilization

No

Click to download full resolution via product page

Figure 1: Operational decision tree for safe handling and spill management.

Part 3: Preparation & Solubilization Protocols
Solubility Profile
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Solvent Solubility Rating
Concentration
Limit (Approx.)

Application

DMSO High > 50 mM
Stock solutions for

bioassays

Ethanol High > 50 mM
Chemical synthesis /

Crystallization

Water Low < 1 mM
Not recommended for

stocks

0.1M NaOH High > 100 mM
Aqueous delivery

(forms Sodium salt)

Chloroform Moderate ~ 20 mM NMR Analysis

Protocol 2: Preparation of 50 mM Stock Solution (10 mL)
Objective: Create a stable stock solution for in vitro assays.

Calculate Mass:

Target Concentration: 50 mM (0.05 mol/L)

Volume: 10 mL (0.01 L)

MW: 194.23 g/mol [1][2]

Mass required =

(97.1 mg).

Weighing:

Weigh 97.1 mg ± 0.5 mg of the substance into a 20 mL scintillation vial.

Solubilization:

Add 5 mL of molecular biology grade DMSO.
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Vortex for 30 seconds. The solid should dissolve rapidly due to the lipophilic

dimethylphenoxy group.

Add remaining DMSO to bring total volume to 10 mL.

Sterilization (Optional but Recommended):

Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

Storage:

Aliquot into 500 µL tubes.

Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

Part 4: Experimental Application (Derivatization)
Context: Researchers often use this compound as a building block, coupling the carboxylic acid

to amines to create amide derivatives (e.g., testing for biological activity).

Protocol 3: Amide Coupling (EDC/HOBt Method)
Reaction Scheme:

Materials:

3-(2,6-Dimethylphenoxy)propanoic acid (1.0 equiv)

Target Amine (1.1 equiv)

EDC·HCl (1.2 equiv)

HOBt (1.2 equiv)

DIPEA (3.0 equiv)

Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Procedure:
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Activation:

In a round-bottom flask, dissolve 194 mg (1.0 mmol) of 3-(2,6-
Dimethylphenoxy)propanoic acid in 5 mL of DCM.

Add 162 mg (1.2 mmol) of HOBt and 230 mg (1.2 mmol) of EDC·HCl.

Stir at room temperature for 15 minutes to form the active ester.

Coupling:

Add the Target Amine (1.1 mmol).

Add 522 µL (3.0 mmol) of DIPEA dropwise.

Flush with Nitrogen/Argon and seal.

Stir at room temperature for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

Work-up:

Dilute with 20 mL DCM.

Wash sequentially with:

10 mL 1M HCl (removes unreacted amine/DIPEA).

10 mL Sat. NaHCO₃ (removes unreacted acid/HOBt).

10 mL Brine.

Dry over MgSO₄, filter, and concentrate in vacuo.

Part 5: Analytical Verification (QC)
HPLC Method Parameters: To verify purity or monitor reaction progress, use the following

reverse-phase gradient.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
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Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Flow Rate: 1.0 mL/min

Detection: UV at 210 nm (amide/acid absorption) and 270 nm (aromatic ring).

Gradient:

Time (min) % Mobile Phase B

0.0 10

10.0 90

12.0 90

12.1 10

15.0 10

Protocol 4: Analytical Logic Flow

Sample Preparation
(1 mg/mL in MeOH) Injection (10 µL) C18 Separation

(Gradient Elution)
UV Detection
(210/270 nm)

Integration
(Target Purity > 95%)

Click to download full resolution via product page

Figure 2: Workflow for HPLC quality control validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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